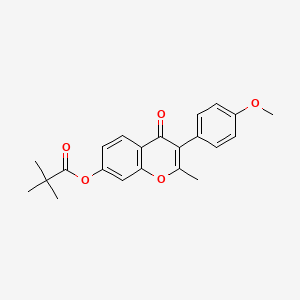
3-(4-methoxyphenyl)-2-methyl-4-oxo-4H-chromen-7-yl 2,2-dimethylpropanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of related chromene derivatives often involves multicomponent condensation reactions. For instance, a similar compound, 2-(2-(4-methoxyphenyl)-4,9-dimethyl-7-oxo-7H-furo[2,3-f]chromen-3-yl)acetic acid, was synthesized through the multicomponent condensation of 5-hydroxy-4,7-dimethyl-2H-chromen-2-one, 4-methoxyphenylglyoxal, and Meldrum’s acid, showcasing the versatility of chromene synthesis strategies (Lichitsky et al., 2021).
Molecular Structure Analysis
The crystal structure analysis of chromene derivatives provides insight into their molecular geometry. For example, the structure of 4-(4-methoxyphenyl)-7,7-dimethyl-2-methylamino-3-nitro-7,8-dihydro-4H-chromen-5(6H)-one revealed a chromene moiety with a six-membered carbocyclic ring adopting an envelope conformation, indicating the conformational flexibility inherent to chromene compounds (Inglebert et al., 2014).
Chemical Reactions and Properties
The reactivity of chromene derivatives with various nucleophiles has been explored, leading to the formation of novel cyclic phosphonic analogues, demonstrating the compound’s ability to undergo diverse chemical transformations (Budzisz Elż & Pastuszko Slawomir, 1999).
Physical Properties Analysis
Physical properties such as solubility, melting point, and crystal structure are crucial for understanding the compound’s behavior under different conditions. Studies on similar compounds, like the crystal structure analysis of 4-hydroxy-3-[(2-oxo-2H-chromen-3-yl)-(3,4,5-trimethoxyphenyl)methyl]chromen-2-one, provide valuable data on the solid-state characteristics of chromene derivatives, contributing to our understanding of their physical properties (Manolov et al., 2008).
Chemical Properties Analysis
Chromene derivatives exhibit a wide range of chemical properties, including reactivity towards different chemical reagents and potential for forming various chemical bonds. The synthesis and reaction study of 2-hydroxy-4-oxo-4-(2,3,5,6-tetrafluoro-4-methoxyphenyl)-but-2-enoic acid methyl ester is an example of exploring the chemical behavior of chromene compounds under different reaction conditions (Pimenova et al., 2003).
Scientific Research Applications
Synthesis and Complex Formation
Synthesis and Structural Analysis : Compounds structurally related to "3-(4-methoxyphenyl)-2-methyl-4-oxo-4H-chromen-7-yl 2,2-dimethylpropanoate" have been synthesized and their structures analyzed, contributing to the field of organic chemistry. For instance, the synthesis and structure of highly substituted pyrazole ligands and their complexes with platinum(II) and palladium(II) metal ions have been studied. These compounds exhibit potential as ligands in the formation of metal complexes, showcasing their utility in coordination chemistry (Budzisz, Małecka, & Nawrot, 2004).
Antibacterial and Anti-inflammatory Applications : New derivatives of 4-hydroxy-chromen-2-one have been synthesized and their antibacterial activity evaluated against strains such as Staphylococcus aureus, E. coli, and Bacillus cereus. These compounds show significant bacteriostatic and bactericidal activity, highlighting their potential in developing new antibacterial agents (Behrami & Dobroshi, 2019).
Biological Evaluation and Cancer Research
Anti-Cancer Activity : Compounds based on the chromenone framework have been evaluated for their anti-proliferative activity against human cancer cells. Notably, certain derivatives have shown micromolar level of in vitro anti-proliferative activity, suggesting their potential as anticancer agents. This includes studies on SAR (structure-activity relationship), highlighting the importance of specific substituents in enhancing biological activity (Venkateswararao, Sharma, Manickam, Yun, & Jung, 2014).
Mechanism of Action
Target of Action
Compounds with similar structures, such as coumarin derivatives, have been found to have various biological activities, including anti-inflammatory, antioxidant, anticoagulant, and anticancer effects .
Biochemical Pathways
Similar compounds have been found to affect various pathways, including those involved in inflammation and cell proliferation .
Result of Action
Similar compounds have been found to have various effects, such as inhibiting cell proliferation or reducing inflammation .
properties
IUPAC Name |
[3-(4-methoxyphenyl)-2-methyl-4-oxochromen-7-yl] 2,2-dimethylpropanoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22O5/c1-13-19(14-6-8-15(25-5)9-7-14)20(23)17-11-10-16(12-18(17)26-13)27-21(24)22(2,3)4/h6-12H,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RTTWAUWEDSXLEG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)C2=C(O1)C=C(C=C2)OC(=O)C(C)(C)C)C3=CC=C(C=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-methoxyphenyl)-2-methyl-4-oxo-4H-chromen-7-yl 2,2-dimethylpropanoate | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-{2-[2-(4-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}-3-methoxybenzamide](/img/structure/B2487345.png)
![N-(2,4-difluorophenyl)-3-[(2-methyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzothiazepin-7-yl)sulfonyl]propanamide](/img/structure/B2487350.png)

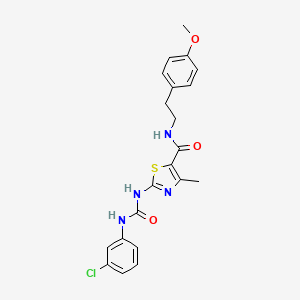
![1-(4-fluorophenyl)-4-{1-[4-(2-methoxyphenoxy)butyl]-1H-benzimidazol-2-yl}pyrrolidin-2-one](/img/structure/B2487353.png)
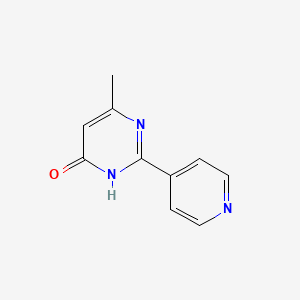
![{5-[(4-Chlorophenyl)sulfanyl]-1,2,3-thiadiazol-4-yl}(piperidino)methanone](/img/structure/B2487355.png)
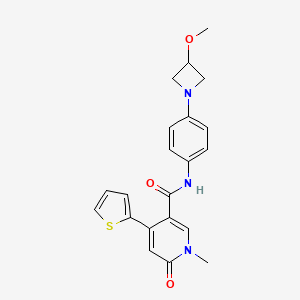

![1-(benzo[d]thiazol-2-yl)-N-(2,6-dimethylphenyl)azetidine-3-carboxamide](/img/structure/B2487362.png)
![(E)-N-(2-chlorophenyl)-2-cyano-3-[4-[2-cyanoethyl(methyl)amino]phenyl]prop-2-enamide](/img/structure/B2487364.png)
![8-{[4-(5-Chloro-2-methylphenyl)piperazinyl]methyl}-1,3-dimethyl-1,3,7-trihydro purine-2,6-dione](/img/structure/B2487365.png)
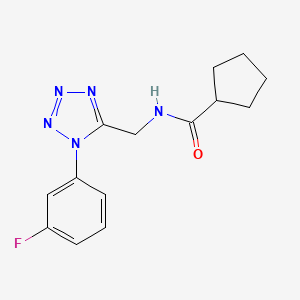
![8-Methoxy-4,5-dihydro-naphtho[1,2-d]thiazol-2-yl-amine](/img/structure/B2487368.png)